molecular formula C12H15NO3 B1293732 BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)- CAS No. 63887-17-2

BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-

Cat. No. B1293732
CAS RN: 63887-17-2
M. Wt: 221.25 g/mol
InChI Key: PPLORUTUJXLHEI-UHFFFAOYSA-N
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Description

Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, is an organic compound belonging to the class of amides. It is an important synthetic intermediate used in the pharmaceutical industry, and it is also used in the industrial production of various chemicals. The structure of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, consists of a benzene ring, a carbonyl group, and an oxygen-containing allyl group. It is highly reactive and is used in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)- involves the reaction of o-allyloxyaniline with beta-hydroxyethyl chloride to form the intermediate o-allyloxy-N-(beta-hydroxyethyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-.

Starting Materials
o-allyloxyaniline, beta-hydroxyethyl chloride, benzoyl chloride

Reaction
Step 1: o-allyloxyaniline is reacted with beta-hydroxyethyl chloride in the presence of a base such as sodium hydroxide to form o-allyloxy-N-(beta-hydroxyethyl)aniline., Step 2: The intermediate o-allyloxy-N-(beta-hydroxyethyl)aniline is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-.

Scientific Research Applications

Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, it is used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.

Mechanism Of Action

The mechanism of action of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This reaction is believed to be aided by the presence of the allyloxy group, which increases the reactivity of the molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, are not well understood. However, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to possess anti-oxidant and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The use of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, in laboratory experiments has several advantages. It is highly reactive and can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is highly toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, it could be used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Finally, it could be used in further research into its biochemical and physiological effects.

properties

IUPAC Name

N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-9-16-11-6-4-3-5-10(11)12(15)13-7-8-14/h2-6,14H,1,7-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLORUTUJXLHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213496
Record name Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-

CAS RN

63887-17-2
Record name Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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